molecular formula C19H17ClN2O3 B7680199 [(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone

[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone

Cat. No. B7680199
M. Wt: 356.8 g/mol
InChI Key: VQMHTBKZWTYXLL-SFHVURJKSA-N
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Description

[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzoxazole derivatives and is synthesized using specific methods.

Mechanism of Action

The exact mechanism of action of [(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone has been reported to exhibit several biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been reported to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent therapeutic effects, making it a promising candidate for further research. However, there are also limitations associated with its use in lab experiments. For instance, its exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, its potential side effects and toxicity need to be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions related to [(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more specific and effective therapies. Additionally, further studies are needed to evaluate its safety and toxicity in animal models and human clinical trials.

Synthesis Methods

[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone is synthesized using a multistep process. The first step involves the reaction of 2-methyl-6-nitrobenzoxazole with 4-chloroaniline in the presence of a base to yield 2-methyl-6-(4-chlorophenylamino)benzoxazole. The second step involves the reaction of the obtained product with morpholine in the presence of a base to yield [(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-12-21-16-7-4-14(10-17(16)25-12)19(23)22-8-9-24-18(11-22)13-2-5-15(20)6-3-13/h2-7,10,18H,8-9,11H2,1H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMHTBKZWTYXLL-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCOC(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCO[C@@H](C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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